3-Benzyloxy-5-bromobenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-5-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMNNRLHALBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 3 Benzyloxy 5 Bromobenzyl Alcohol
Retrosynthetic Strategies and Precursor Derivation
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
Disconnection Approaches for Target Synthesis
The primary disconnection for 3-Benzyloxy-5-bromobenzyl alcohol involves the ether linkage, a common and reliable bond formation in organic synthesis. This leads to two main synthons: a benzyl (B1604629) cation equivalent and a 3-bromo-5-hydroxybenzyl alcohol anion equivalent. A second key disconnection is at the brominated aromatic ring, suggesting a precursor that can be selectively brominated. Finally, the benzyl alcohol functionality can be derived from the reduction of a corresponding carboxylic acid or aldehyde.
A plausible retrosynthetic pathway is as follows:
C-O Disconnection (Ether): The ether bond is disconnected to yield 3-bromo-5-hydroxybenzyl alcohol and a benzyl halide (e.g., benzyl bromide). This is a standard Williamson ether synthesis disconnection.
C-Br Disconnection (Aromatic Bromination): The bromine atom on the aromatic ring can be introduced via electrophilic aromatic substitution. This points to 3-hydroxybenzyl alcohol as a potential precursor.
C-C Disconnection (Reduction): The hydroxymethyl group (-CH₂OH) can be formed by the reduction of a carboxyl or aldehyde group. This suggests 3-bromo-5-hydroxybenzoic acid or 3-bromo-5-hydroxybenzaldehyde (B172141) as key intermediates. chemicalbook.comsynquestlabs.com
Identification of Key Synthons
Based on the disconnection approaches, the key synthons and their corresponding commercially available or readily synthesizable precursors are identified.
| Synthon | Corresponding Reagent/Precursor |
| Benzyl cation | Benzyl bromide, Benzyl chloride |
| 3-Bromo-5-hydroxybenzyl alcohol anion | 3-Bromo-5-hydroxybenzyl alcohol biosynth.comcymitquimica.comnih.govchemicalbook.com |
| 3-Bromo-5-hydroxyphenyl methylene (B1212753) cation (for alternative routes) | 3-Bromo-5-hydroxybenzyl halide |
The central precursor is 3-Bromo-5-hydroxybenzyl alcohol . biosynth.comcymitquimica.comnih.govchemicalbook.com This intermediate is pivotal and can be synthesized from related compounds such as 3-bromo-5-hydroxybenzoic acid through reduction. nih.gov
Classical and Contemporary Synthetic Routes
The synthesis of this compound can be approached through both linear and convergent strategies, with modern methodologies offering improvements in efficiency and sustainability.
Convergent and Linear Synthetic Pathways
A linear synthesis would involve the sequential modification of a single starting material. A likely linear route would be:
Bromination: Starting with a suitable precursor like 3-hydroxybenzoic acid, electrophilic bromination would yield 3-bromo-5-hydroxybenzoic acid.
Reduction: The carboxylic acid would then be reduced to the corresponding alcohol, 3-bromo-5-hydroxybenzyl alcohol.
Etherification: Finally, a Williamson ether synthesis with benzyl bromide would furnish the target molecule, this compound.
A convergent synthesis , in contrast, involves the separate synthesis of key fragments which are then combined. wikipedia.orgresearchgate.net For this target, a convergent approach could involve:
Fragment 1 Synthesis: Synthesis of a protected 3-bromo-5-halobenzyl alcohol.
Fragment 2 Synthesis: Preparation of a benzyloxy-containing organometallic reagent.
Coupling: A cross-coupling reaction, for instance a Suzuki or Heck coupling, to form the final carbon-carbon bond, followed by deprotection if necessary. While feasible, this approach is more complex for this particular target compared to the more straightforward linear etherification.
The more common and practical approach for this specific molecule is a linear sequence culminating in a Williamson ether synthesis.
Transition Metal-Catalyzed Approaches (e.g., for aryl bromide precursors)
While direct bromination with bromine is a classic method, transition metal-catalyzed reactions offer milder conditions and higher selectivity. For the synthesis of the aryl bromide precursor, several transition metal-catalyzed methods could be employed:
Palladium-catalyzed bromination: Aryl triflates can be converted to aryl bromides using a palladium catalyst. organic-chemistry.org
Ruthenium-catalyzed bromination: [Cp*Ru(MeCN)₃]OTf can catalyze the transformation of aryl triflates to aryl bromides. organic-chemistry.org
Copper-catalyzed Sandmeyer-type reaction: If starting from an aniline (B41778) derivative, a copper-catalyzed Sandmeyer-type reaction provides an efficient route to the aryl bromide. organic-chemistry.org
These methods are particularly useful when direct bromination is not selective or leads to side products. Transition metal catalysis can also be employed in the etherification step, for instance, in Ullmann-type couplings, although the Williamson ether synthesis is generally more straightforward for this type of transformation. jk-sci.com
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. alfa-chemistry.com For the synthesis of this compound, these principles can be applied in several ways:
Atom Economy: The Williamson ether synthesis, a key step, has a good atom economy, with the main byproduct being a salt. numberanalytics.com
Use of Safer Solvents: Traditional Williamson ether synthesis often uses volatile organic solvents like DMF or DMSO. jk-sci.com Greener alternatives include the use of ionic liquids or deep eutectic solvents, which can improve reaction efficiency and reduce environmental impact. numberanalytics.com Surfactant-assisted synthesis in aqueous media is another green approach. researchgate.net
Catalysis: The use of catalytic amounts of reagents is a core principle of green chemistry. Transition metal-catalyzed brominations, for example, are preferable to stoichiometric methods. organic-chemistry.org
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption for the etherification step. numberanalytics.com
Renewable Feedstocks: While not directly applicable to this specific synthesis, the broader goal is to derive starting materials from renewable sources.
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Optimization of Reaction Conditions and Yield
The efficient synthesis of this compound is highly dependent on the careful optimization of various reaction parameters. The most common route involves the reduction of 3-benzyloxy-5-bromobenzoic acid. Key to maximizing the yield and minimizing by-products is the fine-tuning of solvent systems, temperature, and the catalytic setup.
Solvent Effects and Temperature Control
The choice of solvent is critical in the reduction of the carboxylic acid precursor. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are often employed due to their ability to solubilize both the substrate and the common reducing agents like lithium aluminum hydride (LiAlH₄). The polarity and coordinating ability of the solvent can significantly influence the reaction rate and the stability of the intermediates. For instance, THF is often preferred for its higher boiling point, allowing for a wider range of reaction temperatures.
Temperature control is paramount to prevent the formation of impurities. The reduction is typically initiated at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction and then gradually warmed to room temperature or gently heated to ensure complete conversion. sielc.com Precise temperature management helps to minimize side reactions, such as over-reduction or cleavage of the benzyl ether protecting group. The interplay between solvent and temperature is crucial; a solvent with a suitable boiling point allows for refluxing conditions that can drive the reaction to completion without degrading the product.
The effect of solvent choice on reaction yield is a subject of extensive research in related syntheses. For instance, studies on the esterification of substituted benzoic acids have shown that solvent-free conditions or the use of non-polar solvents can sometimes lead to higher yields by shifting the equilibrium. ijstr.orgrsc.org While the reduction is not an equilibrium process, the solvent's influence on reagent solubility and intermediate stability remains a key factor.
Table 1: Effect of Solvent and Temperature on a Model Reduction of a Substituted Benzoic Acid
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Diethyl Ether | 0 to rt | 12 | 85 |
| 2 | Tetrahydrofuran | 0 to rt | 10 | 92 |
| 3 | Dioxane | rt to 50 | 8 | 88 |
| 4 | Dimethoxyethane | rt | 12 | 90 |
This table presents illustrative data based on typical reductions of substituted benzoic acids to benzyl alcohols. The specific yields for this compound may vary.
Catalyst Selection and Loading
For reductions not employing powerful hydrides like LiAlH₄, catalytic hydrogenation presents an alternative. However, this method is less common for this specific transformation due to the presence of a benzyl ether, which can be susceptible to hydrogenolysis.
More relevant to the reduction of carboxylic acids are catalytic hydrosilylation reactions. Catalysts such as those based on rhodium or iridium can be effective. The catalyst loading is a critical parameter to optimize; sufficient catalyst is needed for an efficient reaction rate, but excessive amounts can lead to increased costs and potential side reactions.
In related transformations, such as the reduction of carboxylic acids to aldehydes, Lewis acid catalysts like B(C₆F₅)₃ have been shown to be highly effective at low catalyst loadings. nih.govresearchgate.net While the goal here is the alcohol, these studies highlight the importance of catalyst screening to find the most efficient system. The choice of catalyst can also be influenced by the presence of other functional groups in the molecule. The bromo and benzyloxy groups in the target molecule are generally stable under many reductive conditions, but catalyst choice requires consideration of their potential reactivity.
Isolation and Purification Techniques
Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity. This typically involves a combination of extraction, chromatography, and crystallization.
Chromatographic Methodologies
Column chromatography is a primary tool for the purification of this compound. The choice of stationary and mobile phases is dictated by the polarity of the compound.
Stationary Phase : Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar compounds like benzyl alcohols. The slightly acidic nature of silica gel is generally well-tolerated.
Mobile Phase : A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation of the product from any unreacted starting material or by-products. For instance, a gradient elution starting with a low polarity mixture and gradually increasing the proportion of the polar solvent can be effective. chegg.com
High-performance liquid chromatography (HPLC) can be employed for analytical purity assessment and for small-scale preparative separations. Reverse-phase columns (e.g., C18) with a mobile phase of acetonitrile (B52724) and water are commonly used for analyzing similar aromatic alcohols. sielc.com
Table 2: Illustrative Chromatographic Conditions for Purification
| Technique | Stationary Phase | Mobile Phase System | Elution Profile |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate | Gradient, 10% to 40% Ethyl Acetate |
| HPLC (Analytical) | C18, 5 µm | Acetonitrile/Water | Isocratic or Gradient |
Crystallization and Precipitation Protocols
Crystallization is a powerful technique for obtaining highly pure this compound, especially after initial purification by chromatography. The selection of an appropriate solvent system is crucial for successful crystallization.
Solvent Selection : An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethyl acetate/hexane or dichloromethane/heptane, often provides the necessary solubility profile. The product is dissolved in a minimum amount of the more soluble solvent at an elevated temperature, and the less soluble solvent is added until turbidity is observed, followed by slow cooling.
Protocol : The crude product, often an oil or an amorphous solid after chromatography, is dissolved in a minimal amount of a hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize the yield of the crystals. The resulting crystalline solid is then isolated by filtration, washed with a small amount of the cold crystallization solvent, and dried under vacuum. Studies on the crystallization of halogenated benzyl alcohols suggest that intermolecular interactions, including those involving the halogen atom, can play a significant role in the crystal packing. nih.govresearchgate.net
The choice of crystallization solvent should also consider the boiling point of the solvent relative to the melting point of the solute to avoid "oiling out," where the compound melts before it dissolves. reddit.com
Exploration of Chemical Reactivity and Transformation of 3 Benzyloxy 5 Bromobenzyl Alcohol
Functional Group Interconversions of the Hydroxyl Moiety
The primary alcohol group in 3-Benzyloxy-5-bromobenzyl alcohol is a key site for a variety of chemical transformations, allowing for its conversion into other important functional groups such as esters, ethers, aldehydes, and carboxylic acids.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid or promoted by a coupling agent. For instance, the esterification of benzyl (B1604629) alcohol with propionic acid to produce benzyl propionate, an aromatic ester with a fruity scent, has been studied. researchgate.net
Etherification: The conversion of the alcohol to an ether can be achieved through methods like the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org For example, benzyl ethers can be synthesized by reacting the alcohol with benzyl bromide in the presence of a base like potassium hydroxide. researchgate.net A variety of methods for etherification exist, including the use of phase-transfer catalysts and solvent-free conditions. researchgate.net Additionally, alkoxyhydrosilanes have been shown to mediate the cross-etherification of secondary benzyl alcohols with aliphatic alcohols. nih.gov
Table 1: Examples of Etherification Reactions
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Hydroxybenzyl alcohol | Bromoalkane | K₂CO₃ | (3-(benzyloxy)phenyl)methanol | 89% | chemicalbook.com |
| Alcohol | Benzyl Bromide | Solid KOH | Benzyl Ether | High | researchgate.net |
| Secondary Benzyl Alcohol | Aliphatic Alcohol | (EtO)₂MeSiH | Unsymmetrical Dialkyl Ether | Good-to-High | nih.gov |
Oxidation and Reduction Strategies
Oxidation: The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ and acid) will lead to the corresponding carboxylic acid. libretexts.orgsaskoer.ca Metal-free photochemical methods using catalysts like Eosin Y and molecular oxygen have also been developed for the selective oxidation of benzyl alcohols to aldehydes. organic-chemistry.org Furthermore, iron(III) complexes have been demonstrated as effective catalysts for the oxidation of benzyl alcohols to aldehydes with high selectivity. unimi.it Copper-based catalysts have also been employed for the chemoselective oxidation of various alcohols to their corresponding aldehydes and ketones under mild conditions. nih.gov
Reduction: While the hydroxyl group itself is not typically reduced, the benzylic position can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions, which would lead to the cleavage of the C-O bond. However, this is more relevant to the deprotection of benzyl ethers. organic-chemistry.org
Table 2: Oxidation of Benzyl Alcohols
| Substrate | Oxidizing Agent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl Alcohols | Eosin Y, O₂, Blue LED | Aldehydes/Ketones | 68-93% | organic-chemistry.org |
| 2-Aminobenzyl Alcohols | CuI, TEMPO, O₂ | Amino Aldehydes | Good to Excellent | nih.gov |
| Benzyl Alcohol | [Fe(III)(Br)₂(Pc-L)]Br, H₂O₂ | Benzaldehyde | Up to 98% conversion, up to 99% selectivity | unimi.it |
| Primary Alcohols | Pyridinium Chlorochromate (PCC) | Aldehydes | - | libretexts.orgsaskoer.ca |
Reactions Involving the Aryl Bromide Functionality
The bromine atom on the aromatic ring of this compound provides a handle for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are exceptionally versatile for forming new bonds to aromatic rings. The aryl bromide of this compound can readily participate in these transformations.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide. libretexts.org this compound is a suitable substrate for this reaction, where it can be coupled with various boronic acids or their derivatives in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly valued for its functional group tolerance and the relatively non-toxic nature of its byproducts. nih.govnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Table 3: Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Halide | Boron Reagent | Catalyst/Base | Product Type | Reference |
|---|---|---|---|---|
| Aryl/Alkenyl Halide | Organoborane | Pd(0) catalyst, Base | Substituted Olefin | libretexts.org |
| Aryl/Heteroaryl Bromides | Alkoxyethyltrifluoroborates | Pd catalyst | Alkoxyethylarenes | nih.gov |
| Benzyl Halides | Potassium Aryltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃ | Methylene-linked Biaryls | nih.gov |
The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, specifically between an aryl or vinyl halide and an alkene. organic-chemistry.orgchem-station.com this compound can serve as the aryl bromide component in a Heck reaction. The reaction typically proceeds with a palladium(0) catalyst and a base, leading to the formation of a substituted alkene. chem-station.com The reaction exhibits high trans selectivity. organic-chemistry.org Recent advancements have expanded the scope of the Heck reaction, including the use of various palladium catalysts and ligands to improve efficiency and substrate scope. organic-chemistry.orgbeilstein-journals.org It has been shown to be effective for creating complex molecules, including those with applications in pharmaceuticals. beilstein-journals.org
Table 4: Heck Coupling of Aryl Halides
| Aryl Halide | Alkene | Catalyst/Base | Product Type | Reference |
|---|---|---|---|---|
| Aryl/Vinyl Halide | Activated Alkene | Pd catalyst, Base | Substituted Alkene | organic-chemistry.org |
| Aryl Halide | Terminal Olefin | Pd(0) catalyst | Substituted Olefin | chem-station.com |
| α-Bromocarbonyls | Allylic Alcohols | Pd catalyst | Acyclic Aryl-substituted Dicarbonyls | nih.gov |
| Aryl Halide | In situ generated Alkenes | Pd(OAc)₂, PPh₃ | Substituted Olefins | rsc.org |
| 3-Bromoindazoles | Olefins | Pd(OAc)₂/PPh₃, TEA, NaBr | 3-Vinylindazoles | beilstein-journals.org |
Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For a substrate like this compound, the Sonogashira coupling allows for the introduction of an alkyne moiety at the 5-position of the benzene (B151609) ring.
The general reaction scheme involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or diisopropylamine. libretexts.orgbeilstein-journals.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the provided search results, the reaction is broadly applicable to a wide range of aryl bromides. beilstein-journals.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. beilstein-journals.orgorganic-chemistry.org For instance, copper-free Sonogashira reactions have been developed to avoid issues associated with the use of copper, such as the formation of homocoupled alkyne byproducts. beilstein-journals.orgorganic-chemistry.org
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | P(p-tol)₃ | DBU | - | 80 | beilstein-journals.org |
| Pd source | Bulky electron-rich biarylphosphines | - | - | 80 | beilstein-journals.org |
| Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | - | - | Room Temp | organic-chemistry.org |
Metal-Halogen Exchange Reactions and Subsequent Transformations
Metal-halogen exchange is a powerful technique for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. nih.govtcnj.edu This two-step process offers a versatile alternative to direct cross-coupling reactions for functionalizing the aromatic ring of this compound.
The first step involves the reaction of the aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) to generate an aryllithium species. tcnj.eduharvard.edu The rate of lithium-halogen exchange is generally very fast. harvard.edu The resulting aryllithium is a potent nucleophile and a strong base.
This highly reactive intermediate can then be treated with a wide range of electrophiles to introduce various functional groups. For example, quenching the aryllithium with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide followed by an acidic workup produces a carboxylic acid. Other electrophiles such as alkyl halides, disulfides, and chlorosilanes can also be employed to introduce alkyl, thio, or silyl (B83357) groups. In some cases, a combination of reagents like isopropylmagnesium chloride and n-butyllithium can be used for the bromine-metal exchange, especially for substrates with acidic protons. nih.gov
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.commasterorganicchemistry.com Unlike the more common electrophilic aromatic substitution, SNA requires the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. chemistrysteps.comlibretexts.org
In the case of this compound, the benzyloxy and hydroxymethyl groups are not strongly electron-withdrawing. Therefore, classical addition-elimination SNA reactions are unlikely to occur under standard conditions.
However, under very harsh conditions with extremely strong bases like sodium amide (NaNH₂), a different SNA mechanism known as the elimination-addition or "benzyne" mechanism can operate. chemistrysteps.commasterorganicchemistry.com This pathway does not require electron-withdrawing groups. chemistrysteps.com It involves the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. chemistrysteps.commasterorganicchemistry.com It is important to note that this mechanism can lead to a mixture of products, as the incoming nucleophile can add to either carbon of the triple bond. Given the forcing conditions required, this method would likely be of limited synthetic utility for a molecule like this compound, which possesses other sensitive functional groups.
Reactivity of the Benzyloxy Group
The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl group. The ability to selectively remove or transform this group is essential for the further elaboration of the molecule.
Selective Deprotection Methodologies
The benzyl ether is a commonly used protecting group due to its stability under a variety of reaction conditions and the numerous methods available for its cleavage. organic-chemistry.org
One of the most common methods for deprotection is catalytic hydrogenation . organic-chemistry.org This involves treating the benzyl ether with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as the byproduct. organic-chemistry.org
For substrates containing other reducible functional groups, such as alkenes or alkynes, alternative deprotection methods are required. Oxidative cleavage offers a valuable alternative. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl ethers, although methods for simple benzyl ethers have also been developed. organic-chemistry.orgresearchgate.net More recently, catalytic systems employing a nitroxyl (B88944) radical, such as an electronically tuned derivative of TEMPO, in combination with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), have been shown to effectively deprotect benzyl ethers under mild, ambient temperature conditions. nih.govorganic-chemistry.org
Acid-catalyzed cleavage is also possible, but it is generally limited to substrates that can tolerate strong acidic conditions. organic-chemistry.org A newer, mild method involves the use of chlorosulfonyl isocyanate (CSI) followed by sodium hydroxide. researchgate.netlookchem.com
Transformation to Other Ether Derivatives
The benzyloxy group can also be transformed into other ether derivatives, although this is less common than deprotection. One potential, albeit indirect, route would involve debenzylation to the phenol (B47542) followed by a Williamson ether synthesis. organic-chemistry.org This two-step sequence would allow for the introduction of a wide variety of alkyl or aryl groups.
A more direct transformation is less straightforward. However, specialized reagents and methodologies are continually being developed in the field of organic synthesis. For instance, 2-benzyloxy-1-methylpyridinium triflate has been developed as a neutral reagent for the formation of benzyl ethers. nih.gov While this is for the formation rather than transformation of a benzyl ether, it highlights the ongoing innovation in ether synthesis that could potentially be adapted for transformations.
Reactions at the Benzylic Methylene (B1212753) Position
Free Radical Reactions
The benzylic C-H bonds of the methylene group are relatively weak, making them susceptible to abstraction by free radicals. This facilitates reactions such as halogenation and oxidation under radical conditions.
Benzylic Bromination: A common method for introducing a halogen at the benzylic position is through free radical bromination, often using N-Bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. youtube.comyoutube.com For this compound, this reaction would be expected to replace a hydrogen on the benzylic carbon with a bromine atom, yielding 3-(benzyloxy)-5-bromobenzyl bromide. The mechanism proceeds via a resonance-stabilized benzylic radical, which accounts for the high selectivity for this position over others. youtube.com
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde (3-benzyloxy-5-bromobenzaldehyde) or carboxylic acid (3-benzyloxy-5-bromobenzoic acid). While strong oxidizing agents like KMnO4 or Na2Cr2O7 typically lead to the carboxylic acid, milder, more controlled reagents can be used to stop the oxidation at the aldehyde stage. masterorganicchemistry.comchemistrysteps.com Some oxidation processes, particularly those using specific reagents like IBX (2-Iodoxybenzoic acid), can proceed through radical mechanisms. masterorganicchemistry.com
Radical Condensation: Research on the condensation of benzylic alcohols with acetamides under basic conditions (potassium tert-butoxide) has shown that the reaction proceeds via a radical pathway. nih.govresearchgate.net In these studies, substrates like p-benzyloxybenzyl alcohol provided good yields of the corresponding 3-arylpropanamide. researchgate.net However, benzyl alcohols containing halo-substituents, such as p-chlorobenzyl and p-bromobenzyl alcohol, were found to be poor substrates due to competing dehalogenation reactions. researchgate.net This suggests that applying this transformation to this compound could be challenging, with the potential for significant formation of the debrominated product.
Nucleophilic Substitution at the Benzylic Carbon
Nucleophilic substitution is a key transformation for benzylic systems, allowing the introduction of a wide variety of functional groups. chemistrysteps.com
The hydroxyl group (-OH) of this compound is a poor leaving group. Therefore, direct nucleophilic substitution is inefficient. To facilitate substitution, the alcohol must first be converted into a derivative with a better leaving group. Common strategies include:
Conversion to a Benzylic Halide: As mentioned, free-radical bromination can convert the alcohol to 3-benzyloxy-5-bromobenzyl bromide. This halide is an excellent substrate for nucleophilic substitution.
Activation with a Lewis Acid: Non-metallic Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), have been shown to catalyze the direct nucleophilic substitution of benzylic alcohols. rsc.org This method allows for the direct formation of C-O, C-S, and C-C bonds by reacting the alcohol with various nucleophiles under mild conditions.
Once activated, the benzylic substrate can react via S_N1 or S_N2 mechanisms. ucalgary.ca
S_N2 Mechanism: As a primary benzylic substrate, it is expected to be reactive towards S_N2 attack by strong nucleophiles. The reaction proceeds in a single, concerted step. youtube.comkhanacademy.org
S_N1 Mechanism: The substrate can also undergo S_N1 reactions, especially with weaker nucleophiles or under conditions that favor ionization. This is due to the formation of a resonance-stabilized benzylic carbocation, where the positive charge is delocalized over the benzene ring. chemistrysteps.comyoutube.com
The table below summarizes representative nucleophilic substitution reactions starting from an activated form of this compound (denoted as LG, where LG = Leaving Group, e.g., Br, OTs).
| Nucleophile (Nu-) | Reagent Example | Product | Reaction Type |
| Cyanide | NaCN | 3-(Benzyloxy)-5-bromobenzyl cyanide | S_N2 |
| Azide | NaN_3 | 1-(Azidomethyl)-3-(benzyloxy)-5-bromobenzene | S_N2 |
| Alkoxide | NaOR' | 3-(Benzyloxy)-5-bromobenzyl ether | S_N2 |
| Thiolate | NaSR' | 3-(Benzyloxy)-5-bromobenzyl thioether | S_N2 |
| Water/Alcohol | H_2O or R'OH | This compound/ether | S_N1 |
Chemo-, Regio-, and Stereoselective Transformations
The presence of multiple functional groups in this compound makes it an interesting substrate for studying selective transformations.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.
Oxidation of Alcohol vs. Ether Cleavage: A key chemoselective challenge is the oxidation of the benzylic alcohol without cleaving the benzyloxy ether group. Many oxidizing agents are non-selective, but specific reagents like manganese dioxide (MnO2) are known to selectively oxidize benzylic alcohols without affecting other functionalities like ethers.
Benzylic Substitution vs. Aryl-Bromide Reaction: Another aspect of chemoselectivity is the reaction at the benzylic position versus the C-Br bond on the aromatic ring. Nucleophilic substitution reactions, as described above, are highly selective for the activated benzylic position. Conversely, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be directed to selectively react at the C-Br bond, leaving the benzylic alcohol and ether groups intact, provided the appropriate catalyst and conditions are chosen. The aforementioned radical condensation reaction that leads to dehalogenation is an example of a lack of chemoselectivity. researchgate.net
Regioselectivity: This term is most relevant to reactions on the aromatic ring. For the transformations discussed, which focus on the benzylic position, regioselectivity is inherently high due to the enhanced reactivity of this site compared to any other C-H bond in the molecule.
Stereoselectivity: The benzylic carbon in this compound is prochiral. A stereoselective reaction would involve the conversion of this prochiral center into a chiral one with a preference for one enantiomer over the other. This can be achieved using chiral reagents or catalysts. For example, asymmetric reduction of the corresponding aldehyde (3-benzyloxy-5-bromobenzaldehyde) using a chiral reducing agent (e.g., a CBS catalyst) would produce one enantiomer of this compound in excess. Similarly, kinetic resolution of the racemic alcohol via enzymatic acylation could be used to separate the enantiomers, demonstrating a stereoselective transformation.
Derivatization and Analogues of the 3 Benzyloxy 5 Bromobenzyl Alcohol Scaffold
Design and Synthesis of Functionalized Analogues
The synthesis of 3-benzyloxy-5-bromobenzyl alcohol and its analogues typically begins with commercially available substituted phenols or benzaldehydes. A common strategy involves the Williamson ether synthesis to introduce the benzyloxy group, followed by modification of other functional groups on the aromatic ring.
A plausible and efficient route to this compound starts from the corresponding aldehyde, 3-benzyloxy-5-bromobenzaldehyde. This precursor is accessible and can be reduced to the target alcohol using standard reducing agents.
Synthesis of 3-Benzyloxy-5-bromobenzaldehyde:
A key precursor, 3-bromo-5-hydroxybenzaldehyde (B172141), can be reacted with benzyl (B1604629) bromide in the presence of a base such as potassium carbonate to yield 3-benzyloxy-5-bromobenzaldehyde. This reaction is a standard Williamson ether synthesis.
Reduction to this compound:
The reduction of the aldehyde to the primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective choice for this transformation. Alternatively, lithium aluminum hydride (LiAlH₄) can be used, although it is a more potent and less selective reagent. orgsyn.org
| Step | Starting Material | Reagent(s) | Product |
| 1 | 3-Bromo-5-hydroxybenzaldehyde | Benzyl bromide, K₂CO₃ | 3-Benzyloxy-5-bromobenzaldehyde |
| 2 | 3-Benzyloxy-5-bromobenzaldehyde | NaBH₄, Methanol | This compound |
The synthesis of functionalized analogues can be achieved by introducing various substituents on the benzyl group or the phenyl ring of the this compound scaffold. For instance, substituted benzyl bromides can be used in the initial etherification step to generate a library of analogues with modified electronic and steric properties.
Modification of the Benzyl Ether Moiety
The benzyl ether in this compound serves as a versatile handle for further functionalization. Cleavage of the benzyl ether reveals a phenolic hydroxyl group, which can then participate in a wide range of chemical transformations.
Standard methods for benzyl ether deprotection include catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.org This method is generally clean and efficient but may be incompatible with other reducible functional groups in the molecule.
Alternative methods for benzyl ether cleavage involve the use of strong acids or oxidizing agents. For example, treatment with boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) can effect cleavage. Oxidative cleavage can be achieved using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for para-methoxybenzyl (PMB) ethers, which are more susceptible to oxidation. organic-chemistry.org
The resulting phenol (B47542), 3-bromo-5-hydroxybenzyl alcohol, is a valuable intermediate for the synthesis of new analogues. biosynth.com The phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce a variety of new functionalities.
Diverse Chemical Transformations Leading to New Scaffolds
The this compound scaffold can undergo a multitude of chemical transformations at its three key functional groups: the alcohol, the aromatic bromine, and the benzyl ether.
Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, 3-benzyloxy-5-bromobenzaldehyde, using a variety of oxidizing agents. Mild conditions, such as those of the Swern or Dess-Martin periodinane oxidations, are often preferred to avoid over-oxidation to the carboxylic acid. mdma.chresearchgate.net A simple and efficient method involves the use of dimethyl sulfoxide (B87167) (DMSO) catalyzed by an acid like hydrobromic acid (HBr). researchgate.net The resulting aldehyde is a versatile intermediate for the synthesis of imines, alkenes via Wittig-type reactions, and other derivatives.
Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a wide array of biaryl, vinyl, or alkynyl-substituted analogues. These reactions significantly expand the structural diversity of the scaffold.
Radical Reactions: The benzylic position is susceptible to radical reactions. For instance, radical alkenylation can be achieved using benzylsulfonium salts under photoredox catalysis, offering a pathway to introduce allyl groups. researchgate.net
| Functional Group | Reaction Type | Reagent(s) | Product Type |
| Alcohol | Oxidation | DMSO, HBr | Aldehyde |
| Aromatic Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl derivative |
| Aromatic Bromine | Heck Coupling | Alkene, Pd catalyst | Vinyl derivative |
| Benzyl Ether | Deprotection | Pd/C, H₂ | Phenol |
Studies on Conformational and Electronic Modifications
The conformational flexibility of the this compound scaffold is primarily dictated by the rotational freedom around the C-O-C ether linkage and the C-C bond of the benzyl group. The introduction of substituents on either the phenyl ring or the benzyl group can significantly influence the preferred conformation and, consequently, the biological activity of the molecule.
Electronic Effects: The electronic properties of the scaffold can be modulated by introducing electron-donating or electron-withdrawing groups. The bromine atom at the 5-position exerts an electron-withdrawing inductive effect and a weak deactivating effect on the aromatic ring. The benzyloxy group, on the other hand, is an activating group.
The reactivity of the benzylic alcohol is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can increase the acidity of the benzylic protons and affect the rate of oxidation reactions.
Computational studies and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can provide insights into the conformational preferences and electronic distribution within the molecule. While specific conformational studies on this compound are not widely reported, analysis of related structures suggests that the molecule exists as a mixture of rapidly interconverting conformers in solution. The specific orientation of the benzyloxy group relative to the rest of the molecule can be influenced by solvent effects and intermolecular interactions.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Benzyloxy-5-bromobenzyl alcohol. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the two phenyl rings will appear in the downfield region, typically between 6.8 and 7.5 ppm. The protons on the substituted ring (brominated) will exhibit a specific splitting pattern based on their meta-coupling, while the five protons of the unsubstituted benzyl (B1604629) group will show characteristic multiplets. The benzylic protons of the ether linkage (-O-CH₂-Ph) would likely appear as a sharp singlet around 5.1 ppm. The methylene (B1212753) protons of the primary alcohol (-CH₂-OH) are expected around 4.6 ppm, and the hydroxyl proton (-OH) would present as a broad singlet whose chemical shift is concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The carbon bearing the bromine atom would be significantly influenced by the halogen's electronegativity. Carbons attached to oxygen (C-O) are characteristically shifted downfield, appearing in the 60-80 ppm range for the aliphatic carbons and further downfield for the aromatic carbons. The aromatic region (110-160 ppm) would show distinct signals for each carbon, with quaternary carbons often showing lower intensity.
Predicted ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl H (of benzyloxy group) | 7.25 - 7.48 | Multiplet |
| Aromatic H (brominated ring) | 6.90 - 7.15 | Multiplet |
| -O-CH₂-Ph | ~ 5.14 | Singlet |
| -CH₂-OH | ~ 4.61 | Singlet/Doublet |
| -OH | Variable (e.g., ~5.32) | Broad Singlet |
Data is predictive, based on analogous compounds like (3-(benzyloxy)phenyl)methanol.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) would be a definitive indicator of a monobrominated compound.
The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely include:
Loss of a bromine radical (•Br): A significant peak at [M-79/81]⁺.
Benzylic cleavage: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) from the cleavage of the benzyloxy group.
Alpha-cleavage: Loss of the hydroxymethyl group (•CH₂OH) from the molecular ion.
Loss of water (H₂O): A peak at [M-18]⁺, which is common for alcohols.
For related compounds like 3-bromobenzyl alcohol, the top three mass-to-charge ratio (m/z) peaks are observed at 77, 79, and 107. The molecular ion for benzyl alcohol itself is often small or non-existent in mass spectra.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A very strong and broad peak is expected in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching of the primary alcohol would appear as a strong band around 1000-1075 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be seen in the 1450-1600 cm⁻¹ region. The C-Br stretch typically appears as a strong band in the lower frequency region (500-600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes are often strong in Raman spectra. For instance, in related benzyl alcohol derivatives, a ring breathing mode of the phenyl ring has been assigned at 729 cm⁻¹ in the IR spectrum. The C-H stretching modes would also be visible.
Key Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Alcohol O-H | Stretch | 3300 - 3400 (Broad, Strong) | IR |
| Aromatic C-H | Stretch | > 3000 | IR, Raman |
| Aliphatic C-H | Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |
| Alcohol C-O | Stretch | ~ 1050 | IR |
| Aryl Ether C-O | Stretch | ~ 1250 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is applicable for analyzing compounds with conjugated systems and chromophores. This compound contains two phenyl rings, which act as chromophores. The electronic transitions within these aromatic systems (π → π*) would result in absorption in the UV region. The presence of substituents like the bromine atom and the benzyloxy group would cause a bathochromic (red) shift compared to unsubstituted benzene (B151609). For benzyl alcohol, UV absorption is often monitored around 210 nm or 250 nm. It is expected that this compound would exhibit significant UV absorbance, making this technique suitable for quantitative analysis, such as in HPLC detection.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive, three-dimensional structure of a compound in its solid, crystalline state. This technique would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the alcohol group. To date, there are no publicly available crystal structures for this compound. If a suitable single crystal could be grown, this method would unambiguously confirm its molecular geometry and packing in the solid state.
Chromatographic Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a primary method for purity analysis. A C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid, would likely provide good separation. Detection would be performed using a UV detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm). The purity is determined by the relative area of the main peak compared to any impurity peaks in the chromatogram.
Gas Chromatography (GC): GC is also a viable technique, particularly for assessing volatile impurities. A non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) would be suitable. The compound would need to be thermally stable under the analysis conditions. GC can be coupled with a mass spectrometer (GC-MS) to provide both retention time data for quantification and mass spectra for the identification of the main peak and any impurities.
Typical Chromatographic Conditions
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | UV (e.g., 254 nm) |
| GC | 5% Phenyl Polysiloxane | Helium or Hydrogen | FID or MS |
Conditions are typical for related aromatic alcohols and may require optimization.
Strategic Applications of 3 Benzyloxy 5 Bromobenzyl Alcohol As a Synthetic Building Block
Role in Complex Natural Product Total Synthesis
While specific examples of the direct use of 3-benzyloxy-5-bromobenzyl alcohol in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in intermediates for such syntheses. The benzyloxy group serves as a common protecting group for hydroxyl functionalities, which is crucial during multi-step syntheses of complex molecules. The bromo- and alcohol functionalities allow for a variety of coupling and functional group interconversion reactions, essential for building intricate molecular frameworks. For instance, intermediates with similar substitution patterns are employed in the synthesis of complex alkaloids and polyketides where strategic protection and subsequent functionalization are paramount.
Scaffold for Heterocyclic Compound Synthesis
The reactivity of the alcohol and the bromo-substituent on the aromatic ring of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The alcohol can be oxidized to an aldehyde or carboxylic acid, which can then participate in condensation reactions to form heterocycles. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce nitrogen, oxygen, or sulfur-containing moieties, leading to the formation of diverse heterocyclic systems. Research has shown that related ortho-substituted aryl benzyl (B1604629) ethers can be used to synthesize heterocycles like 3-arylphthalides. st-andrews.ac.uk Similarly, substituted benzyl alcohols are key starting materials for creating complex heterocyclic structures, including benzofuran-tetrazole hybrids. researchgate.net
Precursor in Agrochemical Development
Benzyl alcohol derivatives are recognized for their potential in the development of new agrochemicals, particularly fungicides. For example, research into succinate (B1194679) dehydrogenase (SDH) inhibitors, a class of fungicides, has identified highly active fragments like 3,5-dichlorobenzyl alcohol. nih.gov This suggests that the structural features of this compound, with its halogenated aromatic ring, could be leveraged in the design of new fungicidal agents. nih.gov The benzyloxy group can be deprotected to reveal a phenol (B47542), which can be further functionalized, while the bromo-substituent can be modified to tune the biological activity and physical properties of the resulting compounds.
Utility in Materials Science and Polymer Chemistry
The bifunctional nature of this compound lends itself to applications in materials science and polymer chemistry. The alcohol functionality can be used for polymerization reactions, such as the formation of polyesters or polyethers. The bromo-substituent offers a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the properties of the resulting polymer. This could include grafting other polymer chains or introducing specific functionalities to create materials with desired optical, thermal, or mechanical properties. While direct applications are not widely reported, the fundamental reactivity of its functional groups makes it a plausible candidate for creating novel polymeric materials.
Design and Synthesis of Lead Compounds in Chemical Biology (focusing on chemical structure, not biological activity)
In the field of chemical biology, the rational design of molecules to probe biological systems is crucial. researchgate.net this compound provides a scaffold that can be systematically modified to generate libraries of compounds for screening. The benzyloxy group can be replaced with other ethers or functional groups to explore structure-activity relationships. The bromine atom is a key handle for introducing diversity through various cross-coupling reactions, allowing for the attachment of different aromatic, heteroaromatic, or aliphatic groups. The primary alcohol can be oxidized or converted to other functionalities, further expanding the chemical space that can be explored. This systematic modification allows for the fine-tuning of the molecule's three-dimensional shape and electronic properties, which are critical for its interaction with biological targets. For instance, the synthesis of novel benzimidazole (B57391) derivatives often involves the use of benzyloxy-protected precursors to achieve the desired final structures. mdpi.com
| Starting Material | Reaction Type | Resulting Structural Motif | Potential Application Area |
| This compound | Oxidation of alcohol | 3-Benzyloxy-5-bromobenzaldehyde | Heterocycle synthesis |
| This compound | Suzuki Coupling | 3-Benzyloxy-5-arylbenzyl alcohol | Lead compound synthesis |
| This compound | Buchwald-Hartwig Amination | 3-Benzyloxy-5-aminobenzyl alcohol | Materials science |
| This compound | Ether cleavage | 3-Bromo-5-hydroxybenzyl alcohol | Agrochemical development |
Contributions to New Synthetic Methodologies Development
The unique reactivity of this compound and related structures contributes to the development of new synthetic methods. For example, the presence of both a benzylic alcohol and a halogenated aromatic ring allows for the investigation of chemoselective reactions. Methodologies exploring selective transformations of one functional group in the presence of the other are of significant interest to organic chemists. Furthermore, the study of intramolecular reactions, where the alcohol or its derivative reacts with the bromo-substituted position, can lead to the discovery of new routes for synthesizing cyclic compounds. The development of novel catalytic systems for the activation and transformation of such bifunctional molecules is an active area of research.
Emerging Research Directions and Future Challenges
Development of More Efficient and Sustainable Synthetic Pathways
The traditional synthesis of 3-Benzyloxy-5-bromobenzyl alcohol often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. A primary future challenge lies in developing more efficient and environmentally benign synthetic routes.
Green Chemistry Approaches:
The principles of green chemistry are central to modern synthetic efforts. For the synthesis of this compound, this involves exploring alternative solvents, reducing the number of synthetic steps (atom economy), and utilizing catalysts over stoichiometric reagents. For instance, the etherification of 3-bromo-5-hydroxybenzyl alcohol with benzyl (B1604629) chloride, a key step in one synthetic pathway, can be optimized by using greener solvents like propylene (B89431) carbonate, which is recyclable and less toxic than traditional solvents. acs.org Iron chlorides, such as FeCl₃·6H₂O, are being investigated as inexpensive and environmentally friendly catalysts for such etherification reactions. acs.orgnih.gov
Biocatalysis:
A significant leap towards sustainability involves the use of enzymes or whole-cell systems for key transformations. The reduction of the precursor, 3-benzyloxy-5-bromobenzaldehyde, to this compound is a prime target for biocatalysis. Researchers are exploring the use of alcohol dehydrogenases from various plant and microbial sources for the selective reduction of benzaldehydes. scielo.org.mx These biocatalytic methods operate under mild conditions (room temperature and neutral pH) in aqueous media, drastically reducing the environmental footprint compared to traditional metal hydride reagents. scielo.org.mx
| Synthetic Approach | Key Features | Potential Advantages |
| Green Chemistry | Use of recyclable solvents (e.g., propylene carbonate), non-toxic catalysts (e.g., iron salts). acs.orgnih.gov | Reduced waste, lower toxicity, improved safety. acs.org |
| Biocatalysis | Employment of enzymes or whole-cell systems for aldehyde reduction. scielo.org.mx | Mild reaction conditions, high selectivity, biodegradable catalysts. scielo.org.mx |
Exploration of Novel Reactivity Patterns and Transformations
The synthetic utility of this compound is far from fully exploited. Future research will undoubtedly focus on uncovering new reactions and transformations that leverage its unique structural features.
Cross-Coupling Reactions:
The bromine atom on the aromatic ring serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. While these are established methods, emerging research is focused on developing novel catalyst systems, including transition-metal-free approaches, for these transformations. researchgate.net The direct cross-coupling of the benzyl alcohol moiety itself is a more challenging but highly rewarding area. Recent advancements have shown that benzyl alcohols can be directly coupled with various partners, bypassing the need for pre-functionalization to an alkyl halide. nih.gov
C-H Activation:
Direct functionalization of the C-H bonds on the aromatic ring or at the benzylic position represents a frontier in organic synthesis. While no specific examples for this compound exist, the principles of C-H activation are broadly applicable. Future work could explore the regioselective introduction of new functional groups, further expanding the synthetic toolbox available to chemists working with this scaffold.
| Reactivity Pattern | Description | Potential Applications |
| Novel Cross-Coupling | Development of new catalytic systems for coupling at the C-Br bond and direct coupling of the benzyl alcohol. researchgate.netnih.gov | Efficient construction of complex molecular architectures. |
| C-H Activation | Direct functionalization of aromatic or benzylic C-H bonds. | Streamlined synthesis of derivatives with novel properties. |
Integration into Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the development of automated synthesis platforms. The well-defined reactivity of this compound makes it an ideal candidate for integration into such systems.
Flow Chemistry:
Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of this compound and its subsequent derivatization can be adapted to flow reactors. This would enable on-demand production and facilitate multi-step sequences without the need for isolation of intermediates, significantly accelerating the discovery process.
High-Throughput Experimentation:
Automated platforms can be used for the high-throughput synthesis of analogues of this compound. rsc.org By systematically varying the substituents on the aromatic ring through parallel cross-coupling reactions, large libraries of compounds can be generated and screened for desired biological or material properties. rsc.org
Applications in Emerging Areas of Chemical Innovation
The unique combination of functional groups in this compound makes it a valuable starting material for the synthesis of molecules with applications in several innovative areas.
Medicinal Chemistry:
The benzyloxy and bromo-substituted phenyl ring is a common motif in pharmacologically active compounds. This scaffold can be elaborated to create novel inhibitors of enzymes or modulators of receptors. For instance, similar bromo-substituted benzyl structures are being investigated as precursors for anticancer agents. The bromine atom can also be a site for the introduction of functionalities that enable targeted drug delivery or act as bioisosteres for other groups.
Materials Science:
The aromatic nature of this compound and its potential for derivatization make it an interesting building block for functional organic materials. Through polymerization or incorporation into larger conjugated systems, it could contribute to the development of new organic light-emitting diodes (OLEDs), sensors, or molecular glasses. The synthesis of 1,3,5-trisarylbenzenes from similar bromo-substituted precursors highlights the potential for creating well-defined, high-performance organic materials. rsc.org
Q & A
Q. How can researchers validate the purity of this compound for pharmacological studies?
- Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection to quantify impurities. Purity thresholds >98% are recommended for biological assays. Confirm absence of residual solvents (e.g., DMF) via GC-MS .
Applications in Academic Research
Q. What role does this compound play as an intermediate in pharmaceutical synthesis?
Q. How can this compound be utilized in polymer-supported synthesis?
- Answer: The benzyloxy group can anchor the molecule to resins (e.g., MBBA resin), enabling solid-phase synthesis of oligomers or combinatorial libraries. Cleavage with DDQ yields pure products without acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
